molecular formula C45H59ClN4O7 B12844520 1-Imidazolidineacetamide, N-(5-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-4-ethoxy-2,5-dioxo-3-(phenylmethyl)- CAS No. 95050-16-1

1-Imidazolidineacetamide, N-(5-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-4-ethoxy-2,5-dioxo-3-(phenylmethyl)-

Katalognummer: B12844520
CAS-Nummer: 95050-16-1
Molekulargewicht: 803.4 g/mol
InChI-Schlüssel: KOLIONJSBGKVCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance and any known applications or uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time, etc.).

Industrial Production Methods: Discuss any known industrial production methods for the compound. Include information about large-scale synthesis, purification processes, and any challenges associated with industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, elimination, etc.

Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include details about the reaction mechanisms and any specific conditions required for optimal yields.

Major Products: Identify the major products formed from these reactions. Discuss any side products or by-products and how they are managed or separated.

Wissenschaftliche Forschungsanwendungen

Provide a comprehensive description of the scientific research applications of the compound. Include its use in various fields such as chemistry, biology, medicine, and industry. Mention any known studies or research findings related to the compound.

Wirkmechanismus

Describe the mechanism by which the compound exerts its effects. Include information about its molecular targets, pathways involved, and any known interactions with other molecules or biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: List other compounds that are structurally or functionally similar to the compound .

Uniqueness: Highlight the unique features of the compound compared to similar compounds. Discuss any advantages or disadvantages it may have in terms of reactivity, stability, efficacy, or applications.

Eigenschaften

CAS-Nummer

95050-16-1

Molekularformel

C45H59ClN4O7

Molekulargewicht

803.4 g/mol

IUPAC-Name

2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-N-[5-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C45H59ClN4O7/c1-12-34(57-35-24-21-29(44(8,9)13-2)25-31(35)45(10,11)14-3)38(52)47-30-22-23-32(46)33(26-30)48-39(53)36(37(51)43(5,6)7)50-40(54)41(56-15-4)49(42(50)55)27-28-19-17-16-18-20-28/h16-26,34,36,41H,12-15,27H2,1-11H3,(H,47,52)(H,48,53)

InChI-Schlüssel

KOLIONJSBGKVCR-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(N(C2=O)CC3=CC=CC=C3)OCC)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.